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Compound of Interest

Compound Name: Perfluorooct-1-ene

Cat. No.: B1351128 Get Quote

An In-depth Technical Guide to the Core Chemical and Physical Properties of Perfluorooct-1-
ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of perfluorooct-1-ene. It is intended for researchers, scientists, and professionals in

drug development who are interested in the unique characteristics and applications of

fluorinated compounds. This document summarizes key quantitative data, outlines relevant

experimental protocols, and visualizes logical workflows pertinent to the study and application

of this compound.

Core Chemical and Physical Properties
Perfluorooct-1-ene is a perfluorinated alkene, meaning it is a derivative of octene where all

hydrogen atoms have been replaced by fluorine atoms. This high degree of fluorination imparts

unique properties to the molecule, including high chemical and thermal stability, low surface

energy, and distinct solubility characteristics.

Identifiers and Molecular Data
The fundamental identifiers and molecular properties of perfluorooct-1-ene are summarized in

the table below for quick reference.
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Property Value

Chemical Name Perfluorooct-1-ene

Synonyms Perfluoro-1-octene, Hexadecafluoro-1-octene[1]

CAS Number 559-14-8[1][2][3][4]

Molecular Formula C₈F₁₆[1][2][3][4]

Molecular Weight 400.06 g/mol [2][3][4]

IUPAC Name
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-

hexadecafluorooct-1-ene[2][3]

Physical and Chemical Property Data
The physical state and key chemical properties of perfluorooct-1-ene are detailed in the

following table. These properties are critical for handling, storage, and application in various

experimental setups.

Property Value

Appearance Colourless liquid[2]

Boiling Point 105°C[2]

Density (Predicted) 1.658 ± 0.06 g/cm³[2]

Solubility

Generally soluble in perfluorinated solvents; low

solubility in aqueous and hydrocarbon-based

solvents.

Hazard Class Irritant[2]

Experimental Protocols
Detailed methodologies are essential for the accurate characterization and application of

perfluorooct-1-ene. The following sections provide generalized protocols for its synthesis and

spectroscopic analysis.
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Synthesis of Perfluoroalkene Polymers via High-
Pressure Polymerization
While perfluorooct-1-ene is commercially available, understanding its polymerization behavior

is crucial for material science applications. The following is a generalized protocol for the

radical polymerization of a perfluoroalkene, adapted from methodologies used for similar

monomers like perfluorohex-1-ene.[5]

Objective: To synthesize a homopolymer from a perfluoroalkene monomer using a radical

initiator under high pressure.

Materials:

Perfluoroalkene monomer (e.g., perfluorooct-1-ene)

Perfluorinated peroxide initiator (e.g., based on pentafluorobenzoic acid)[5]

Argon gas

Teflon ampoules

High-pressure reaction vessel (cylinder-piston type)

Procedure:

Monomer Preparation: Distill the perfluoroalkene monomer under an argon atmosphere to

remove dissolved oxygen, which can inhibit radical polymerization.[5]

Initiator Addition: In a controlled environment, add the perfluorinated peroxide initiator to the

purified monomer. The molar concentration of the initiator is typically in the range of 1.5-

2.2%.[5]

Reaction Setup: Transfer the monomer-initiator mixture into Teflon ampoules.

High-Pressure Reaction: Place the sealed ampoules into a high-pressure "cylinder-piston"

apparatus. Apply a pressure of 15,000-16,000 atm and heat the vessel to a temperature

between 180-240°C.[5]
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Reaction Time: Maintain these conditions for an extended period, typically ranging from 168

to 336 hours, to allow for polymerization.[5]

Product Isolation: After the reaction period, carefully depressurize the vessel and retrieve the

ampoules. The resulting polymer can then be isolated and purified.

Spectroscopic Characterization Workflow
A combination of spectroscopic techniques is necessary to confirm the identity and purity of

perfluorooct-1-ene.

Sample Preparation
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Data Interpretation
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A typical workflow for the spectroscopic characterization of perfluorooct-1-ene.

Methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹⁹F NMR: This is the most informative technique for fluorinated compounds. The spectrum

will show distinct signals for each chemically non-equivalent fluorine atom, and the

coupling constants provide information about the connectivity of the fluorine atoms.

¹³C NMR: This technique helps to identify the carbon backbone of the molecule. The

signals will be split by the attached fluorine atoms, providing further structural information.

Procedure: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g.,

acetone-d₆). Acquire spectra on a high-field NMR spectrometer. Analyze the chemical

shifts and coupling constants to elucidate the structure.

Mass Spectrometry (MS):

Technique: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Procedure: Inject a dilute solution of the sample into the GC-MS instrument. The gas

chromatogram will indicate the purity of the sample, and the mass spectrum will show the

molecular ion peak (confirming the molecular weight) and a characteristic fragmentation

pattern.

Infrared (IR) Spectroscopy:

Procedure: Obtain the IR spectrum of the neat liquid sample.

Interpretation: Look for characteristic absorption bands corresponding to the C=C double

bond and the strong C-F single bonds.

Relevance in Drug Development
Perfluorinated moieties are not typically bioactive in themselves but are of significant interest in

medicinal chemistry as strategic modifications to lead compounds. The introduction of

perfluoroalkyl groups can dramatically alter the physicochemical properties of a molecule.
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The strong electron-withdrawing nature of the perfluoroalkyl groups in perfluorooct-1-ene
makes its double bond highly susceptible to nucleophilic attack, rendering it a useful building

block for synthesizing more complex fluorinated molecules.[6] In drug development, the

incorporation of fluorine or perfluoroalkyl groups can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it

resistant to metabolic degradation by enzymes. This can increase the half-life of a drug.[7]

Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can

improve its ability to cross cell membranes and enhance its bioavailability.[7]

Modified Binding Affinity: The unique electronic properties of fluorine can alter the way a

molecule interacts with its biological target, potentially leading to increased binding affinity

and potency.[7]
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Rationale for incorporating perfluoroalkyl groups in drug design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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